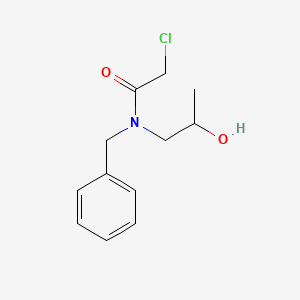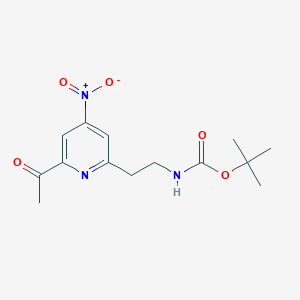
2-(Cyclopropylmethoxy)-4-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-4-isopropoxyphenol is an organic compound with a complex structure that includes both cyclopropyl and isopropoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with cyclopropylmethyl bromide and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-4-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl and isopropoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the isopropoxy group, which may affect its chemical and biological properties.
4-Isopropoxyphenol: Lacks the cyclopropylmethoxy group, leading to differences in reactivity and applications.
2-(Cyclopropylmethoxy)-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its properties.
Uniqueness
2-(Cyclopropylmethoxy)-4-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-11-5-6-12(14)13(7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clé InChI |
XKVACLNUPCLPIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)O)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)






